3-Phenylbenzo[d]isoxazol-6-amine
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Overview
Description
3-Phenylbenzo[d]isoxazol-6-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbenzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivatives . Metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbenzo[d]isoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-Phenylbenzo[d]isoxazol-6-amine has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Phenylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylbenzo[d]isoxazol-3-amine
- 3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- 3,4,5-Trisubstituted isoxazole derivatives
Uniqueness
3-Phenylbenzo[d]isoxazol-6-amine stands out due to its unique substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10N2O |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-phenyl-1,2-benzoxazol-6-amine |
InChI |
InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-15-13(11)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
ACDJSKKLCFFNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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